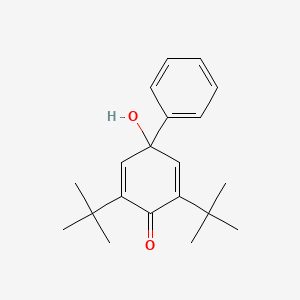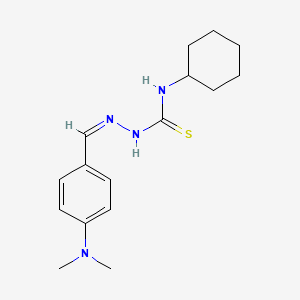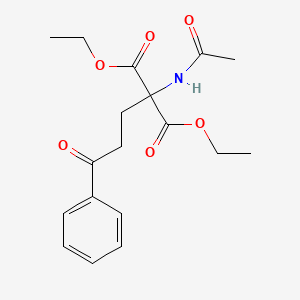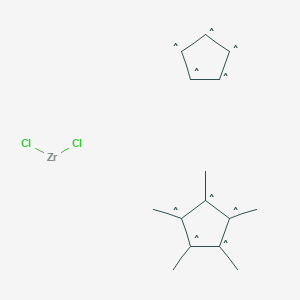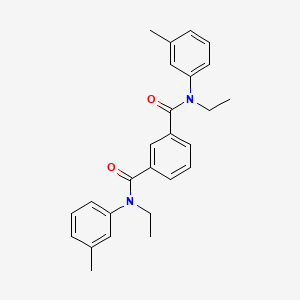
2',4'-Octanoxylidide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4’-Octanoxylidide is an organic compound with the molecular formula C16H25NO and a molecular weight of 247.384 g/mol It is a member of the xylidide family, which are derivatives of xylene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Octanoxylidide typically involves the reaction of 2,4-dimethylaniline with octanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain pure 2’,4’-Octanoxylidide .
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Octanoxylidide can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and purity of the final product .
化学反应分析
Types of Reactions
2’,4’-Octanoxylidide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines .
科学研究应用
2’,4’-Octanoxylidide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2’,4’-Octanoxylidide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with certain proteins and enzymes .
相似化合物的比较
Similar Compounds
- 2’,3’-Octanoxylidide
- 3’,4’-Octanoxylidide
- 2-(4-Chlorophenoxy)-2’,4’-dimethylacetanilide
- 2’,2’‘-Dimethoxy-4’,4’'-biacetanilide
Uniqueness
2’,4’-Octanoxylidide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
121990-03-2 |
|---|---|
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)octanamide |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-7-8-9-16(18)17-15-11-10-13(2)12-14(15)3/h10-12H,4-9H2,1-3H3,(H,17,18) |
InChI 键 |
PJPBWSLSVZXBSF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)NC1=C(C=C(C=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
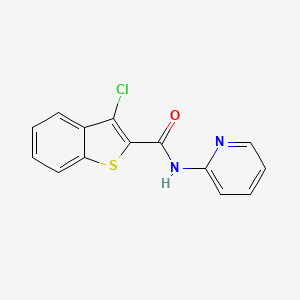
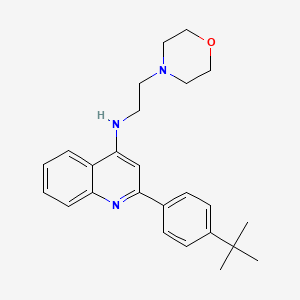
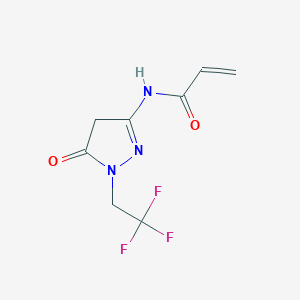

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
